2-methyl AP-237-d7 (hydrochloride)
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Overview
Description
2-methyl AP-237-d7 (hydrochloride) is a synthetic opioid categorized as an analytical reference standard. It is primarily used for research and forensic applications. This compound is a deuterated form of 2-methyl AP-237, which means it contains deuterium atoms, making it useful for mass spectrometry analysis .
Preparation Methods
The synthesis of 2-methyl AP-237-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-methyl AP-237. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate piperazine derivative and deuterated reagents.
Reaction Conditions: The reaction conditions involve controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
2-methyl AP-237-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
2-methyl AP-237-d7 (hydrochloride) has several scientific research applications:
Chemistry: It is used as an internal standard for the quantification of 2-methyl AP-237 in mass spectrometry.
Biology: The compound is studied for its interaction with opioid receptors and its potential effects on biological systems.
Medicine: Research focuses on its analgesic properties and potential therapeutic applications.
Industry: It is used in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Mechanism of Action
2-methyl AP-237-d7 (hydrochloride) exerts its effects by binding to the μ-opioid receptor. This binding leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s deuterated form allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
2-methyl AP-237-d7 (hydrochloride) is compared with other similar compounds such as:
AP-237: The non-deuterated form, which has similar analgesic properties but lacks the deuterium atoms.
para-methyl AP-237: A structural analog with a methyl group at a different position, affecting its potency and efficacy.
These comparisons highlight the uniqueness of 2-methyl AP-237-d7 (hydrochloride) in terms of its deuterated structure and its specific applications in research and forensic analysis.
Properties
Molecular Formula |
C18H27ClN2O |
---|---|
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2; |
InChI Key |
GPYVJSNBBPAWLD-NMMSBQCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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